Cas no 1509587-02-3 (1-(1-phenylethyl)cyclopropan-1-amine)

1-(1-Phenylethyl)cyclopropan-1-amine is a chiral amine compound featuring a cyclopropane ring substituted with an amine group and a phenylethyl moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The cyclopropane ring enhances rigidity, while the chiral center allows for enantioselective transformations, useful in asymmetric synthesis. Its stability under various reaction conditions and potential as a ligand or building block for bioactive molecules highlight its versatility. The compound's well-defined stereochemistry also supports its use in the development of optically active pharmaceuticals and agrochemicals, offering precise control over molecular interactions.
1-(1-phenylethyl)cyclopropan-1-amine structure
1509587-02-3 structure
Product Name:1-(1-phenylethyl)cyclopropan-1-amine
CAS No:1509587-02-3
MF:C11H15N
MW:161.243502855301
CID:6022599
PubChem ID:82596225
Update Time:2025-06-08

1-(1-phenylethyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-phenylethyl)cyclopropan-1-amine
    • 1509587-02-3
    • SCHEMBL20528633
    • EN300-1861601
    • Inchi: 1S/C11H15N/c1-9(11(12)7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3
    • InChI Key: XQWXIBXLOSAGPW-UHFFFAOYSA-N
    • SMILES: NC1(C(C)C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 161.120449483g/mol
  • Monoisotopic Mass: 161.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-(1-phenylethyl)cyclopropan-1-amine

Introduction to 1-(1-phenylethyl)cyclopropan-1-amine (CAS No. 1509587-02-3) and Its Emerging Applications in Chemical Biology

The compound 1-(1-phenylethyl)cyclopropan-1-amine (CAS No. 1509587-02-3) represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of chemical biology and drug discovery. Its molecular architecture, featuring a cyclopropane ring conjugated with a phenylethylamine moiety, endows it with distinct physicochemical properties and biological activities that make it a promising candidate for further exploration.

At the heart of this compound’s appeal lies its cyclopropane core, a three-membered ring known for its high reactivity and ability to induce conformational constraints in molecules. This structural feature has been leveraged in medicinal chemistry to modulate the binding affinity and selectivity of bioactive compounds. The phenylethylamine substituent further enhances the molecule’s potential by introducing aromaticity and basicity, which are often critical for interactions with biological targets such as enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(1-phenylethyl)cyclopropan-1-amine with various biological targets with remarkable accuracy. These studies suggest that the compound may exhibit inhibitory activity against several key enzymes involved in metabolic pathways, making it a valuable scaffold for the development of novel therapeutic agents. For instance, preliminary docking simulations have indicated potential interactions with monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Parkinson’s disease.

The synthesis of 1-(1-phenylethyl)cyclopropan-1-amine has been optimized through multiple synthetic routes, each offering distinct advantages in terms of yield, purity, and scalability. One particularly effective approach involves the reaction of cyclopropylamine with benzyl bromide followed by nucleophilic substitution to introduce the phenylethyl group. This method leverages readily available starting materials and proceeds under mild conditions, making it suitable for large-scale production.

In the realm of drug discovery, the structural motifs present in 1-(1-phenylethyl)cyclopropan-1-amine have inspired the design of derivative compounds with enhanced pharmacological profiles. By systematically modifying the phenyl ring or the amine substituent, researchers can fine-tune key properties such as solubility, metabolic stability, and target specificity. Such modifications are crucial for improving drug-like characteristics and optimizing therapeutic efficacy.

The compound’s potential extends beyond its role as an intermediate in drug synthesis; it also serves as a valuable tool for mechanistic studies in chemical biology. The cyclopropane ring’s reactivity allows for unique post-synthetic modifications, enabling researchers to probe enzyme mechanisms and explore novel reaction pathways. For example, radiolabeling studies using 1-(¹⁴C)-1-(1-phenylethyl)cyclopropan-1-amine have provided insights into the metabolic fate of related compounds, aiding in the design of more effective drugs with improved safety profiles.

Emerging research also highlights the compound’s utility in materials science applications. The rigid structure imposed by the cyclopropane ring can influence material properties such as polymerization behavior and thermal stability. Consequently, derivatives of 1-(1-phenylethyl)cyclopropan-1-amine are being explored as building blocks for advanced polymers and coatings that exhibit enhanced durability and functionality.

The growing interest in 1-(1-phenylethyl)cyclopropan-1-amine underscores its versatility and potential across multiple scientific disciplines. As computational methods continue to refine our understanding of its interactions with biological systems, new opportunities for therapeutic development are likely to emerge. Furthermore, advances in synthetic chemistry will continue to streamline access to this compound and its derivatives, fostering innovation in both academia and industry.

In conclusion, 1-( 1 - phenylethyl) cyclopropan - 1 - amine (CAS No. 1509587 - 02 - 3) stands as a testament to how structural innovation can drive progress in chemical biology and drug discovery. Its unique combination of reactivity, binding potential, and synthetic accessibility positions it as a cornerstone compound for future research endeavors.

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